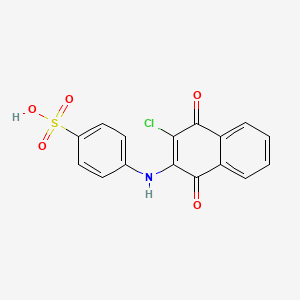
Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of a 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl group attached to the amino group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- typically involves the sulfonation of benzene using concentrated sulfuric acid. This process is a classic example of aromatic sulfonation, which is a crucial reaction in industrial organic chemistry . The reaction conditions often include high temperatures and the use of catalysts to facilitate the sulfonation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where benzene is treated with sulfuric acid under controlled conditions. The process may also include steps to purify the product and remove any by-products formed during the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonic acids, depending on the type of reaction and the reagents used.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The parent compound, known for its strong acidic properties and use in various chemical reactions.
4-Methylbenzenesulfonic acid: A derivative with a methyl group, used in organic synthesis and industrial applications.
4-Chlorobenzenesulfonic acid: Another derivative with a chlorine atom, known for its use in the production of dyes and pigments.
Uniqueness
Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- is unique due to the presence of the 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other benzenesulfonic acid derivatives and contributes to its diverse applications in research and industry.
Propriétés
Numéro CAS |
22295-75-6 |
|---|---|
Formule moléculaire |
C16H10ClNO5S |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C16H10ClNO5S/c17-13-14(16(20)12-4-2-1-3-11(12)15(13)19)18-9-5-7-10(8-6-9)24(21,22)23/h1-8,18H,(H,21,22,23) |
Clé InChI |
MLYBSSZMMDAHIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


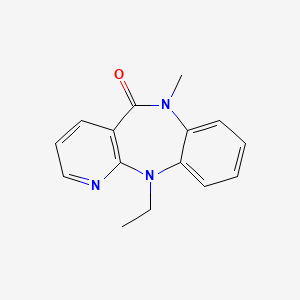
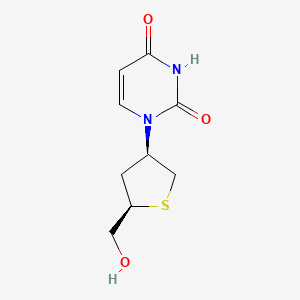



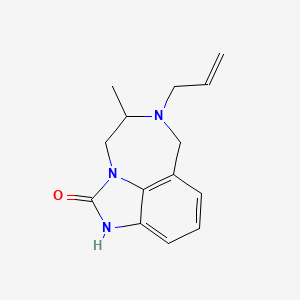
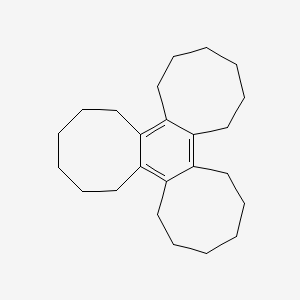
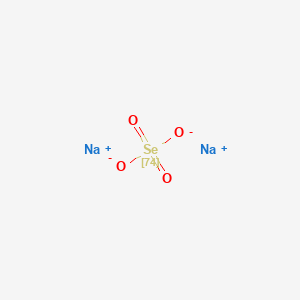
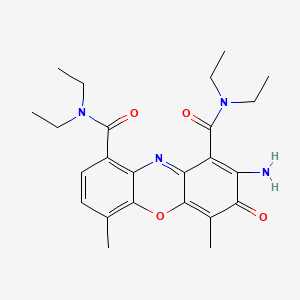
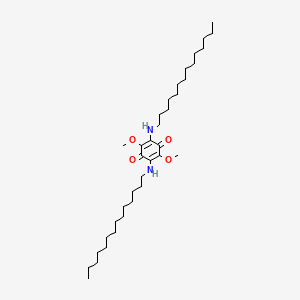
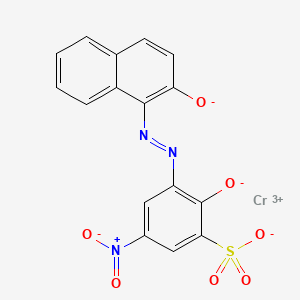
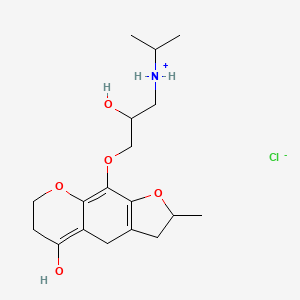
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)

